molecular formula C7H14ClN3O B1381070 2-(5-Ethyl-1,2,4-oxadiazol-3-yl)propan-2-amine hydrochloride CAS No. 1803594-28-6

2-(5-Ethyl-1,2,4-oxadiazol-3-yl)propan-2-amine hydrochloride

Cat. No. B1381070
M. Wt: 191.66 g/mol
InChI Key: XLRAHRWUDZQCJW-UHFFFAOYSA-N
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Description

The compound “2-(5-Ethyl-1,2,4-oxadiazol-3-yl)propan-2-amine hydrochloride” is a chemical compound with the molecular formula C7H14ClN3O . The 1,2,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus .


Synthesis Analysis

An efficient one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . The reaction of amidoximes with carboxylic acids and a wide range of their derivatives, including acyl chlorides, esters, aldehydes, and cyclic anhydrides of dicarboxylic acids were studied .


Molecular Structure Analysis

The structures of two anilines were studied by single crystal X-ray diffraction method and intramolecular hydrogen bonding between N atom of oxadiazole moiety and NH2 group was revealed .


Chemical Reactions Analysis

A one-pot 1,3,4-oxadiazole synthesis-arylation strategy for accessing 2,5-disubstituted 1,3,4-oxadiazoles, from carboxylic acids, N-isocyaniminotriphenylphosphorane (NIITP), and aryl iodides, is reported . The reaction sequence, featuring a second stage copper-catalyzed 1,3,4-oxadiazole arylation, was found to tolerate (hetero)aryl, alkyl, and alkenyl carboxylic acids, and (hetero)aryl iodide coupling partners .


Physical And Chemical Properties Analysis

The compound is a yellow powder with a melting point of 270–272°C . The IR (Nujol, cm −1) values are: 3064.89 (CH arom), 2742.76 (CH aliph), 1614.42 (C=O), 1539.29 (C=N), 1292.24 (C–O–C asymm), 1018.41 (C–O–C symm), 796.53 (CH), 567.07 (C–Cl) .

Scientific Research Applications

Anti-Infective Agents

  • Field : Medicinal Chemistry
  • Application : 1,2,4-oxadiazoles, including 2-(5-Ethyl-1,2,4-oxadiazol-3-yl)propan-2-amine, have been synthesized as anti-infective agents with anti-bacterial, anti-viral, anti-leishmanial activities .
  • Methods : The synthesis of these compounds involves various chemical reactions, and their effectiveness is tested using in vitro assays against different infectious agents .
  • Results : The results of these studies have shown that these compounds have potential as anti-infective agents, although specific results for 2-(5-Ethyl-1,2,4-oxadiazol-3-yl)propan-2-amine were not found .

Antifungal Activity

  • Field : Agricultural Chemistry
  • Application : Some 1,2,4-oxadiazoles have been tested for their antifungal activities against various fungi .
  • Methods : The compounds are synthesized and then tested in vitro against various fungi at a dosage of 50 μg/mL .
  • Results : The results have shown that some of these compounds have antifungal activity, although specific results for 2-(5-Ethyl-1,2,4-oxadiazol-3-yl)propan-2-amine were not found .

In Silico ADME Prediction

  • Field : Computational Chemistry
  • Application : In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction is a computational method used to predict the pharmacokinetic properties of a compound .
  • Methods : This involves using computer models to predict how a compound like 2-(5-Ethyl-1,2,4-oxadiazol-3-yl)propan-2-amine would be absorbed, distributed, metabolized, and excreted by the body .
  • Results : The results of these predictions can help guide the development of new drugs, although specific results for 2-(5-Ethyl-1,2,4-oxadiazol-3-yl)propan-2-amine were not found .

Anticancer Evaluation

  • Field : Oncology
  • Application : Some 1,2,4-oxadiazoles have been synthesized and evaluated for their anticancer activity .
  • Methods : The MTT test, which measures the activity of mitochondrial enzymes, is used to quantify living cells and evaluate the anticancer activity of these compounds .
  • Results : The results have shown that some of these compounds have anticancer activity, although specific results for 2-(5-Ethyl-1,2,4-oxadiazol-3-yl)propan-2-amine were not found .

Anti-Inflammatory Agents

  • Field : Pharmacology
  • Application : Some 1,2,4-oxadiazoles have been synthesized and evaluated for their anti-inflammatory activity .
  • Methods : The compounds are synthesized and then tested in vitro against various inflammatory markers at a dosage of 50 μg/mL .
  • Results : The results have shown that some of these compounds have anti-inflammatory activity, although specific results for 2-(5-Ethyl-1,2,4-oxadiazol-3-yl)propan-2-amine were not found .

Antioxidant Activity

  • Field : Biochemistry
  • Application : Some 1,2,4-oxadiazoles have been tested for their antioxidant activities .
  • Methods : The compounds are synthesized and then tested in vitro using various antioxidant assays .
  • Results : The results have shown that some of these compounds have antioxidant activity, although specific results for 2-(5-Ethyl-1,2,4-oxadiazol-3-yl)propan-2-amine were not found .

Safety And Hazards

The compound is classified as Acute Tox. 3 Oral according to hazard classifications . A process safety-driven synthetic strategy was employed for the selection of thermally stable compounds en route to the target 1,2,4-oxadiazole .

Future Directions

The development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . The effectiveness of the two-stage strategy was exemplified by the late-stage functionalization of five carboxylic acid-containing APIs, and an extension to the synthesis of aminated 1,3,4-oxadiazoles using N-benzoyloxy amine coupling partners was also demonstrated .

properties

IUPAC Name

2-(5-ethyl-1,2,4-oxadiazol-3-yl)propan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3O.ClH/c1-4-5-9-6(10-11-5)7(2,3)8;/h4,8H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLRAHRWUDZQCJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=NO1)C(C)(C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-Ethyl-1,2,4-oxadiazol-3-yl)propan-2-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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